molecular formula C18H21NO6S2 B2793683 ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)methionine CAS No. 1008965-37-4

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)methionine

Cat. No.: B2793683
CAS No.: 1008965-37-4
M. Wt: 411.49
InChI Key: ZINZJWYAJXCTMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)methionine: is a chemical compound with the molecular formula C18H21NO6S2 and a molecular weight of 411.49 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)methionine typically involves the reaction of 4-(2-methoxyphenoxy)phenyl sulfonyl chloride with methionine under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)methionine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)methionine is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of sulfonyl and methionine groups on biological systems. It serves as a model compound for investigating the role of these functional groups in biochemical processes .

Medicine: this compound has potential applications in drug development. Its structure can be modified to create derivatives with enhanced pharmacological properties. It is also used in the study of enzyme inhibition and protein interactions .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and catalysis .

Mechanism of Action

The mechanism of action of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)methionine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The methionine moiety can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

  • ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine
  • ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)leucine
  • ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)valine

Uniqueness: ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)methionine is unique due to the presence of both sulfonyl and methionine groups in its structure. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research .

Properties

IUPAC Name

2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6S2/c1-24-16-5-3-4-6-17(16)25-13-7-9-14(10-8-13)27(22,23)19-15(18(20)21)11-12-26-2/h3-10,15,19H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINZJWYAJXCTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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